Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-
CAS No.: 955403-55-1
Cat. No.: VC8335109
Molecular Formula: C10H8F4O
Molecular Weight: 220.16 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 955403-55-1 | 
|---|---|
| Molecular Formula | C10H8F4O | 
| Molecular Weight | 220.16 g/mol | 
| IUPAC Name | 3-[2-fluoro-3-(trifluoromethyl)phenyl]propanal | 
| Standard InChI | InChI=1S/C10H8F4O/c11-9-7(4-2-6-15)3-1-5-8(9)10(12,13)14/h1,3,5-6H,2,4H2 | 
| Standard InChI Key | KGYBRSYEFVWNEZ-UHFFFAOYSA-N | 
| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)F)CCC=O | 
| Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)F)CCC=O | 
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of benzenepropanal, 2-fluoro-3-(trifluoromethyl)- is C₁₀H₈F₄O, with a calculated molecular weight of 220.16 g/mol. Its structure features:
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A benzene core with meta-substituted fluorine and trifluoromethyl groups, creating significant electronic asymmetry.
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A propanal moiety (-CH₂CH₂CHO) attached to the aromatic ring, introducing aldehyde functionality for downstream reactivity.
 
Electronic Effects
The trifluoromethyl group (-CF₃) exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and directing electrophilic substitution to specific positions. The fluorine atom, while also electron-withdrawing, participates in resonance interactions, further modulating reactivity. This electronic profile enhances stability against oxidative degradation and influences regioselectivity in synthetic transformations .
Key Physical Properties (Theoretical Predictions)
| Property | Value | 
|---|---|
| Boiling Point | ~215–220°C (estimated) | 
| Density | 1.45–1.50 g/cm³ | 
| Solubility in Water | Low (<0.1 g/L) | 
| LogP (Partition Coefficient) | 2.8–3.2 (lipophilic) | 
Synthetic Methodologies
Nitration and Functionalization
A plausible route involves:
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Nitration of 2-fluoro-3-(trifluoromethyl)toluene:
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Reduction to Amine:
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Diazotization and Aldehyde Introduction:
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Diazotization of the amine with NaNO₂/HCl, followed by hydrolysis or Sandmeyer reaction to yield the aldehyde functionality.
 
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Bromination and Cyanide Substitution
Alternative approaches may adapt methods from patent CN101337911A , which outlines bromination and cyanation steps for related fluorinated aromatics:
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Bromination:
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Reaction of 2-fluoro-3-(trifluoromethyl)aniline with bromine (Br₂) in acetic acid yields 2-bromo-4-fluoro-5-(trifluoromethyl)aniline.
 
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Diazotization and Reductive Elimination:
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Diazonium salt formation followed by treatment with hypophosphorous acid (H₃PO₂) produces 3-fluoro-4-(trifluoromethyl)bromobenzene.
 
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Cyanide Substitution and Oxidation:
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Reaction with cuprous cyanide (CuCN) introduces a nitrile group, which is subsequently oxidized to the aldehyde via Rosenmund reduction or ozonolysis.
 
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Comparative Reaction Yields (Hypothetical)
| Step | Reagents | Yield (%) | Purity (%) | 
|---|---|---|---|
| Bromination | Br₂, CH₃COOH | 85 | 93 | 
| Diazotization | NaNO₂, HCl, H₃PO₂ | 68 | 94 | 
| Aldehyde Formation | CuCN, DMF | 54 | 98 | 
Reactivity and Functional Transformations
The aldehyde group in benzenepropanal, 2-fluoro-3-(trifluoromethyl)- enables diverse transformations:
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ or CrO₃ converts the aldehyde to a carboxylic acid (-COOH), useful in pharmaceutical intermediates.
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Reduction: NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol (-CH₂OH), enhancing solubility for biological assays.
 
Electrophilic Aromatic Substitution
The electron-deficient ring favors reactions at the 5-position (para to fluorine):
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Halogenation: Bromine (Br₂) in FeCl₃ yields 5-bromo-2-fluoro-3-(trifluoromethyl)benzenepropanal.
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Sulfonation: Fuming H₂SO₄ introduces a sulfonic acid group (-SO₃H) for water-soluble derivatives.
 
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediates
Fluorinated aldehydes are pivotal in synthesizing kinase inhibitors and antiviral agents. For example:
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Anticancer Agents: The trifluoromethyl group enhances metabolic stability, while the aldehyde serves as a handle for Schiff base formation with amine-containing drugs .
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Protease Inhibitors: Structural analogs have shown inhibitory activity against SARS-CoV-2 main protease (Mᵖʳᵒ) in computational studies.
 
Agrochemicals
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Herbicides: Fluorinated benzaldehydes are precursors to diphenylether herbicides, which disrupt plant cell membrane integrity.
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Insecticides: The electron-withdrawing groups enhance binding to insect acetylcholinesterase.
 
Comparison with Structural Analogs
| Compound | Molecular Formula | Key Differences | 
|---|---|---|
| 4-Trifluoromethylbenzaldehyde | C₈H₅F₃O | Lacks fluorine substituent; lower polarity | 
| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | Shorter side chain; altered steric effects | 
| Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- | C₁₀H₈F₄O | Regioisomeric fluorine and CF₃ positions | 
Challenges and Future Directions
Synthetic Optimization
Current hypothetical routes suffer from moderate yields (54–85%), necessitating catalyst refinement (e.g., Pd-Ni alloys for hydrogenation) or flow chemistry approaches to improve efficiency.
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